molecular formula C20H19N5 B14179742 3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 918481-95-5

3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B14179742
CAS No.: 918481-95-5
M. Wt: 329.4 g/mol
InChI Key: BMFXCITXCISFLC-UHFFFAOYSA-N
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Description

3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to its combined structural features of a naphthalene group, piperazine ring, and pyrazine ring. This combination provides distinct biological activities and potential therapeutic applications that are not observed in simpler analogs.

Properties

CAS No.

918481-95-5

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

3-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C20H19N5/c21-14-19-20(23-8-7-22-19)25-11-9-24(10-12-25)15-16-5-6-17-3-1-2-4-18(17)13-16/h1-8,13H,9-12,15H2

InChI Key

BMFXCITXCISFLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=CN=C4C#N

Origin of Product

United States

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